N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOIBNBDUHEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing N-[4-methoxy-3-[[(2-phenylpiperidin-3-yl)amino]methyl]phenyl]-N-methylmethanesulfonamide?
- Methodological Answer : Synthesis requires precise control of reaction parameters:
- Temperature : 60–80°C for condensation steps to ensure proper amide bond formation.
- pH : Maintain neutral to slightly basic conditions (pH 7–8) to prevent sulfonamide degradation.
- Reaction Time : 12–24 hours for intermediates like the piperidinyl-aminomethyl precursor to form.
Analytical validation (e.g., HPLC purity >95% and NMR for structural confirmation) is critical at each step .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Assess purity and monitor reaction progress (C18 column, acetonitrile/water gradient).
- NMR : Confirm regiochemistry of the methoxy and sulfonamide groups (e.g., -NMR: δ 3.2–3.5 ppm for N-methyl groups).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C _{28}N _{3}S: 414.1912) .
Q. How can researchers evaluate solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (10 mM stock) followed by serial dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability : Incubate at 37°C for 24–72 hours; analyze via LC-MS for degradation products (e.g., hydrolysis of the sulfonamide group).
- Crystalline Form Screening : Use PXRD to identify polymorphs impacting bioavailability .
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity while minimizing off-target effects?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., piperidine ring substitution) with activity data.
- Molecular Docking : Optimize interactions with target pockets (e.g., hydrophobic 2-phenyl group for π-π stacking).
- In Silico ADMET : Predict metabolic liabilities (e.g., CYP3A4-mediated oxidation of the methoxy group) .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration).
- Metabolite Identification : Use LC-HRMS to detect inactive metabolites (e.g., N-demethylation) .
Q. How can X-ray crystallography guide conformation-specific drug design?
- Methodological Answer :
- Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding modes.
- Torsion Angle Analysis : Identify rigid vs. flexible regions (e.g., piperidinyl-amino linker’s rotatable bonds).
- Electron Density Maps : Refine substituent orientations (e.g., methoxy group’s spatial clash with hydrophobic pockets) .
Q. What experimental designs improve reproducibility in multi-laboratory studies?
- Methodological Answer :
- Batch Variability Control : Standardize intermediates (e.g., 2-phenylpiperidin-3-amine purity >98%).
- Cross-Validation : Share raw NMR/HPLC data via open-access platforms for peer verification.
- Stability-Indicating Methods : Use forced degradation studies to establish assay robustness .
Q. How to design in vivo pharmacokinetic studies for this sulfonamide derivative?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
